Cas no 972-02-1 (1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol)

972-02-1 structure
Nome del prodotto:1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol
1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol
- 1,1-Diphenyl-4-(1-piperidyl)butan-1-ol
- HMS3429M14
- CAS-3254-89-5
- SPBio_002283
- NQO8R319LY
- Difenidol
- EINECS 213-540-9
- DB01231
- NCGC00016624-01
- 1,1-Diphenyl-4-(1-piperidinyl)-1-butanol #
- Difenidolum
- SK&F 478
- 1-Piperidinebutanol, alpha,alpha-diphenyl-
- D03858
- Prestwick3_000252
- SKF 478
- C06961
- GTPL7163
- BRD-K01663662-003-03-8
- BDBM50225701
- SK&F-478
- AC-4261
- Difenidolo [DCIT]
- DIPHENIDOL [VANDF]
- Q5279734
- Difenidol [INN]
- Vontrol
- Difenidolo
- Prestwick1_000252
- DIPHENIDOL
- diphenadol
- 1-Piperidinebutanol, a,a-diphenyl-
- Difenidol HCl
- 1H-INDENE-5-CARBOXYLIC ACID,2,3-DIHYDRO-3-OXO-,ETH
- NCGC00016624-03
- CS-0017619
- UNII-NQO8R319LY
- DTXCID502950
- SCHEMBL34469
- BSPBio_000064
- NCGC00016624-05
- Diphenidol [USAN]
- CHEMBL936
- BPBio1_000072
- Avomol
- EN300-22536348
- SK-478
- 1,1-diphenyl-4-piperidin-1-ylbutan-1-ol
- Benzhydrol, .alpha.-(3-piperidinopropyl)-
- DIPHENIDOL [HSDB]
- Difenidolum [INN-Latin]
- Nometic
- Diphenyl(3-(1-piperidyl)propyl)carbinol
- 1-Piperidinebutanol, .alpha.,.alpha.-diphenyl-
- alpha,alpha-Diphenyl-1-piperidinebutanol
- FT-0653192
- CAS-972-02-1
- SK&F-478A
- OGAKLTJNUQRZJU-UHFFFAOYSA-
- K-478-A
- NCGC00016624-02
- DIPHENIDOL [MI]
- HY-A0270
- InChI=1/C21H27NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1-2,4-7,11-14,23H,3,8-10,15-18H2
- Benzhydrol, alpha-(3-piperidinopropyl)-
- DTXSID3022950
- Diphenidol (USAN/INN)
- BRN 0265884
- OGAKLTJNUQRZJU-UHFFFAOYSA-N
- Prestwick0_000252
- NS00040512
- Tox21_113073_1
- HSDB 3316
- DIFENIDOL [WHO-DD]
- 972-02-1
- 19-11-4
- AKOS001675735
- .alpha.,.alpha.-Diphenyl-1-piperidinebutanol
- Deiphenidol Hydrochloride
- Prestwick2_000252
- Tox21_113073
- CHEBI:4638
- BRD-K01663662-003-20-2
- DA-62864
-
- MDL: MFCD00057378
- Inchi: 1S/C21H27NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1-2,4-7,11-14,23H,3,8-10,15-18H2
- Chiave InChI: OGAKLTJNUQRZJU-UHFFFAOYSA-N
- Sorrisi: C1(C(C2C=CC=CC=2)(O)CCCN2CCCCC2)C=CC=CC=1
Proprietà calcolate
- Massa esatta: 345.185942
- Massa monoisotopica: 345.185942
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 24
- Conta legami ruotabili: 6
- Complessità: 307
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 23.5
- XLogP3: 4.2
Proprietà sperimentali
- Densità: 1.0350 (rough estimate)
- Punto di fusione: 104-105°
- Punto di ebollizione: 473.3°C at 760 mmHg
- Punto di infiammabilità: 233.5 °C
- Indice di rifrazione: 1.5614 (estimate)
- PSA: 23.47000
- LogP: 4.12650
1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol Informazioni sulla sicurezza
- Tossicità:LD50 s.c. in rats: 50 mg/kg (Goldenthal)
- Condizioni di conservazione:Sealed in dry,2-8°C(BD124938)
1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-22536348-0.25g |
972-02-1 | 95% | 0.25g |
$35.0 | 2024-06-20 | ||
Enamine | EN300-22536348-2.5g |
972-02-1 | 95% | 2.5g |
$77.0 | 2024-06-20 | ||
Enamine | EN300-22536348-10.0g |
972-02-1 | 95% | 10.0g |
$271.0 | 2024-06-20 | ||
Enamine | EN300-22536348-0.05g |
972-02-1 | 95% | 0.05g |
$32.0 | 2024-06-20 | ||
Enamine | EN300-22536348-0.5g |
972-02-1 | 95% | 0.5g |
$37.0 | 2024-06-20 | ||
Enamine | EN300-22536348-1g |
972-02-1 | 1g |
$38.0 | 2023-09-15 | |||
Enamine | EN300-22536348-0.1g |
972-02-1 | 95% | 0.1g |
$34.0 | 2024-06-20 | ||
Enamine | EN300-22536348-1.0g |
972-02-1 | 95% | 1.0g |
$38.0 | 2024-06-20 | ||
Enamine | EN300-22536348-10g |
972-02-1 | 10g |
$271.0 | 2023-09-15 | |||
Enamine | EN300-22536348-5.0g |
972-02-1 | 95% | 5.0g |
$146.0 | 2024-06-20 |
1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol Letteratura correlata
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
972-02-1 (1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol) Prodotti correlati
- 40807-61-2(4-Phenylpiperidin-4-ol)
- 77-39-4(Cycrimine)
- 511-45-5(1,1-Diphenyl-3-(piperidin-1-yl)propan-1-ol)
- 115-46-8(Azacyclonol)
- 144-11-6(Trihexylphenedyl)
- 2172455-33-1(3-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetyl}piperidin-4-yl)propanoic acid)
- 82752-67-8(5-Methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione)
- 1788847-44-8(N1-[2-Methoxy-2-(2-methoxyphenyl)ethyl]ethanediamide)
- 1352541-08-2(1-[3-Bromo-5-(piperidine-1-sulfonyl)-pyridin-4-yl]-piperazine)
- 22037-27-0(3-Allyl-2-hydroxy-5-nitrobenzaldehyde)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:972-02-1)Difenidol

Purezza:99%
Quantità:200KG
Prezzo ($):Inchiesta
atkchemica
(CAS:972-02-1)1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta